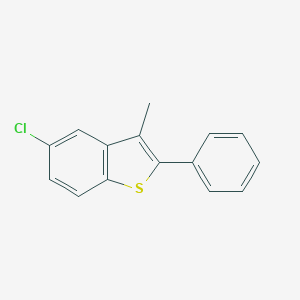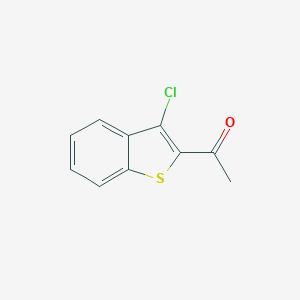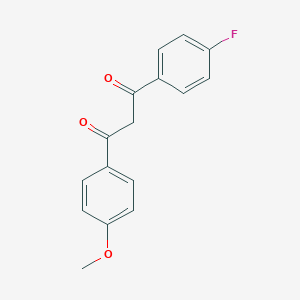![molecular formula C24H18O3 B371323 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate CAS No. 331459-99-5](/img/structure/B371323.png)
4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate, commonly known as 4-Phenylprop-2-enoic acid, is a naturally occurring organic compound found in various plants and animals. It is a derivative of phenylpropionic acid and is an important intermediate in the synthesis of various pharmaceuticals, fragrances, insecticides, and other organic compounds. 4-Phenylprop-2-enoic acid is a colourless, odourless, crystalline solid with a melting point of 130-132°C. It is soluble in water, ethanol, and acetone, and is insoluble in ether and benzene.
Aplicaciones Científicas De Investigación
Anticancer Activity
The structural motifs present in the compound show promise in anticancer research. Derivatives of similar structures have been synthesized and evaluated for their potential to inhibit cancer cell growth. For instance, compounds with the 1,3,4-oxadiazole/thiadiazole ring have been identified as having anticancer properties . These derivatives have been tested against various cancer cell lines, including breast cancer (MCF-7) and others, showing significant potential in cancer therapy.
Antimicrobial Properties
The antimicrobial potential of compounds containing the azetidin-2-one moiety, which is structurally related to the compound , has been explored. These derivatives have shown promising results as antimicrobial agents, which could be beneficial in developing new treatments for bacterial infections .
Antioxidant Potential
Compounds with similar structural features have been evaluated for their antioxidant activity. The presence of phenyl groups and conjugated systems in the structure may contribute to its ability to act as an antioxidant, which is crucial in protecting cells from oxidative stress .
Immunostimulating Effects
Some derivatives of the compound have been identified as immunostimulating. This application is particularly relevant in the development of drugs that can enhance the immune response, potentially aiding in the treatment of various diseases by boosting the body’s natural defense mechanisms .
Drug Design and Synthesis
The compound’s structure serves as a valuable scaffold in drug design and synthesis. Its complex molecular architecture allows for the creation of novel derivatives with potential therapeutic applications. Researchers have been focusing on integrating various moieties into the compound’s structure to explore altered biological interactions .
Heterocyclic Chemistry Research
The compound is an example of heterocyclic chemistry’s vast potential in pharmaceutical sciences. Heterocyclic compounds, such as benzoxazole derivatives, have been extensively studied for their pharmacological activities, including anticancer effects . The compound could serve as a basis for synthesizing new heterocyclic compounds with enhanced biological activities.
Propiedades
IUPAC Name |
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (Z)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c25-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)27-24(26)18-14-19-7-3-1-4-8-19/h1-18H/b17-13+,18-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUDAQATXWUGHF-XINBEAJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-bromopropanoate](/img/structure/B371241.png)
![3-Chloro-N'-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide](/img/structure/B371242.png)
![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)
![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)
![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)

![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)


![Methyl 2-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B371259.png)

![4-[4-(11-Hydroxyundecoxy)phenyl]benzonitrile](/img/structure/B371262.png)
